methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate
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Overview
Description
Methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by its chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit various biological activities, such as anti-oxidative, anti-inflammatory, antitumor, and anti-apoptotic activities .
Mode of Action
It’s suggested that the compound might interact with its targets, leading to changes in cellular processes
Biochemical Pathways
Given the reported biological activities of similar compounds, it’s plausible that the compound may influence pathways related to oxidative stress, inflammation, tumor progression, and apoptosis .
Result of Action
Based on the reported biological activities of similar compounds, it can be hypothesized that the compound may exert anti-oxidative, anti-inflammatory, antitumor, and anti-apoptotic effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base, followed by the addition of hydrazine hydrate . The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate
- 2-methyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate
- Baicalein 7-O-β-D-glucuronide
Uniqueness
Methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxycarbonyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-(4-oxo-3-phenylchromen-7-yl)oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-12(19(21)22-2)24-14-8-9-15-17(10-14)23-11-16(18(15)20)13-6-4-3-5-7-13/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKITRCJXGSZJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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